molecular formula C26H29NO10 B035306 Oxaunomycin CAS No. 105615-58-5

Oxaunomycin

Cat. No. B035306
M. Wt: 515.5 g/mol
InChI Key: LKBBOPGQDRPCDS-YAOXHJNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxaunomycin is a natural product that belongs to the anthracycline family of antibiotics. It is produced by the bacterium Streptomyces antibioticus and was first isolated in 1966. Oxaunomycin has been found to have potent anticancer and antibacterial properties, making it a promising candidate for use in scientific research.

Scientific Research Applications

1. Cytotoxic Activity in Leukemic Cells

Oxaunomycin, identified as 7-O-(alpha-L-daunosaminyl)-beta-rhodomycinone, has shown significant cytotoxic activity against leukemic L1210 cell cultures. In a study, it exhibited approximately 100 times more potent cytotoxic activity compared to doxorubicin (Yoshimoto et al., 1986).

2. Synthesis and Potency

Research has focused on the synthesis of oxaunomycin and its analogs. One study utilized regioselective glycosidations to synthesize oxaunomycin, highlighting the compound's potential for generating potent analogs (Kita et al., 1992).

3. Impact on RNA Polymerase

Oxaunomycin has been shown to arrest RNA polymerase at polythymidine sequences. This study suggests that oxaunomycin functions as a 'Trojan horse' substrate, affecting transcriptional processes by inserting oxygen atoms into critical positions (Prajapati et al., 2019).

4. Biosynthetic Pathway Insights

Insights into oxaunomycin's biosynthetic pathway were provided by a study focusing on nonheme iron-dependent mono-oxygenase. This research has implications for understanding how oxaunomycin is synthesized naturally and could be crucial for potential synthetic applications (Ren et al., 2022).

5. Interaction with DNA

A study on nogalamycin, a structurally related anthracycline, provided insights into how similar compounds might interact with DNA. This research could indirectly suggest mechanisms by which oxaunomycin interacts with DNA, given their structural similarities (Ibrahim, 2001).

properties

CAS RN

105615-58-5

Product Name

Oxaunomycin

Molecular Formula

C26H29NO10

Molecular Weight

515.5 g/mol

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO10/c1-3-26(35)8-13(37-14-7-11(27)20(29)9(2)36-14)16-19(25(26)34)24(33)17-18(23(16)32)22(31)15-10(21(17)30)5-4-6-12(15)28/h4-6,9,11,13-14,20,25,28-29,32-35H,3,7-8,27H2,1-2H3/t9-,11-,13-,14-,20+,25+,26+/m0/s1

InChI Key

LKBBOPGQDRPCDS-YAOXHJNESA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O

synonyms

10-epi-oxaunomycin
oxaunomycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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